3-(Sulfanylmethyl)benzene-1,2-diol, also known by its chemical formula , is an organic compound classified under catechols. Catechols are characterized by having two hydroxyl groups attached to a benzene ring, which in this case is further modified by the presence of a sulfanylmethyl group (-CH₂SH). This unique structure imparts distinctive chemical properties that make it significant in various scientific applications, particularly in organic synthesis and medicinal chemistry.
The synthesis of 3-(Sulfanylmethyl)benzene-1,2-diol typically involves the following methods:
The synthesis often requires controlled conditions to manage reaction rates and minimize side products. Common reagents include:
The molecular structure of 3-(Sulfanylmethyl)benzene-1,2-diol features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.20 g/mol |
| IUPAC Name | 3-(sulfanylmethyl)benzene-1,2-diol |
| InChI | InChI=1S/C7H8O2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,8-10H,4H2 |
| InChI Key | PEYZFVOJKDFSLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)O)CS |
This structure indicates significant potential for hydrogen bonding due to the hydroxyl groups, influencing its reactivity and interactions with biological systems .
3-(Sulfanylmethyl)benzene-1,2-diol can participate in a variety of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(Sulfanylmethyl)benzene-1,2-diol involves interactions at the molecular level:
The compound exhibits typical properties of catechols:
These properties make it valuable for applications requiring specific reactivity patterns .
3-(Sulfanylmethyl)benzene-1,2-diol has several scientific uses:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7